1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol

Description

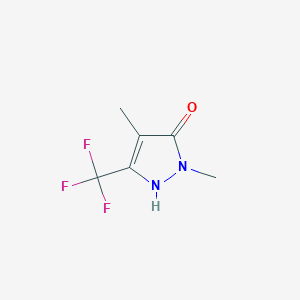

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 656825-59-1, molecular formula C₆H₇F₃N₂O) is a fluorinated pyrazole derivative characterized by hydroxyl (-OH) and trifluoromethyl (-CF₃) groups at positions 5 and 3, respectively, along with methyl (-CH₃) groups at positions 1 and 4. This compound is primarily utilized as a key intermediate in the synthesis of herbicides, such as pyroxasulfone, due to its stability and electronic properties imparted by the CF₃ group . Its molecular weight is 206.13 g/mol, and its structural rigidity makes it a versatile scaffold in agrochemical design .

Properties

IUPAC Name |

2,4-dimethyl-5-(trifluoromethyl)-1H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2O/c1-3-4(6(7,8)9)10-11(2)5(3)12/h10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGMTHDGUVSALO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN(C1=O)C)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boiling Point-Mediated Separation

A study by the ACS Organic Process Research & Development highlights a one-step synthesis of regioisomeric pyrazoles starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The reaction generates a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and its 5-trifluoromethyl counterpart, which are separated via fractional distillation under reduced pressure. By analyzing the boiling point–pressure diagram, researchers achieved >98% purity for both isomers, with the 3-trifluoromethyl variant predominating at 65% yield.

Solvent and Additive Effects

Regioselectivity is further influenced by solvent polarity and additives. For instance, the inclusion of acetic acid in toluene shifts the equilibrium toward the 3-trifluoromethyl isomer by protonating the intermediate enamine, favoring cyclization at the less sterically hindered position. Computational studies corroborate that solvent dielectric constants modulate transition-state energies, with polar solvents stabilizing the dipole-aligned pathway for 3-substitution.

Catalytic Methods in Pyrazole Functionalization

Lithiation and Flow Reactor Applications

Advanced functionalization of the pyrazole core employs lithiation strategies. A flow reactor system enables the efficient generation of 4-lithio-1-methyl-3-(trifluoromethyl)-1H-pyrazole, which reacts with electrophiles such as aldehydes and boronating agents to introduce substituents at the 4-position. This method avoids side reactions common in batch processes, achieving 80–90% conversion with residence times under 10 minutes.

Palladium-Catalyzed Cross-Coupling

The Sonogashira coupling of 4-bromo-5-trifluoromethyl-1H-pyrazole with ethynyltrimethylsilane exemplifies the role of palladium catalysis in accessing alkynylated intermediates. Optimized conditions using XPhos as a ligand and DMF as the solvent yield 98% conversion, with subsequent desilylation providing terminal alkynes for click chemistry applications.

Optimization of Reaction Conditions

Ligand and Solvent Screening

Systematic screening of ligands and solvents reveals critical dependencies for catalytic efficiency:

XPhos outperforms other ligands due to its bulky biaryl structure, which stabilizes the palladium center and mitigates side reactions. DMF’s high polarity facilitates the dissolution of reactive intermediates, enhancing mass transfer in cross-coupling steps.

Temperature and Stoichiometry

Optimal desilylation of trimethylsilyl-protected alkynes requires 3 equivalents of cesium fluoride at 80°C, achieving 72% isolated yield. Lower temperatures (25°C) result in incomplete deprotection, while excess fluoride promotes decomposition.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Transitioning from batch to continuous flow systems addresses scalability challenges. A multi-stage flow reactor achieves 90% yield in the condensation step, with in-line HPLC monitoring ensuring real-time quality control. Residence time distribution analysis confirms narrow retention profiles, minimizing byproduct formation.

Crystallization and Purification

Industrial purification employs antisolvent crystallization using heptane, which selectively precipitates the target compound while leaving isomers in solution. X-ray diffraction analysis of crystals confirms the monoclinic P2₁/c space group, with hydrogen bonding between the hydroxyl and adjacent nitrogen stabilizing the lattice.

Analytical Characterization of Synthetic Products

Spectroscopic Data

-

Molecular Formula : C₆H₇F₃N₂O

-

Molecular Weight : 180.13 g/mol

-

¹H NMR (400 MHz, CDCl₃): δ 2.41 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 6.12 (s, 1H, OH)

-

¹⁹F NMR : δ -62.5 (CF₃)

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) elutes the compound at 8.2 minutes with 99.5% purity, as calibrated against a USP reference standard.

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or alter the oxidation state of other substituents.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazol-5-ol Derivatives

Substituent Positioning and Regioselectivity

A critical distinction among pyrazol-5-ol analogs lies in substituent positioning. For instance:

- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP, CAS Not Provided): This analog lacks the 4-methyl group present in the target compound. However, regioselectivity challenges during synthesis (e.g., formation of 3-ol vs. 5-ol isomers) are common, as noted in its preparation via ethyl trifluoroacetoacetate and methyl hydrazine .

- 3-Methyl-1-phenyl-4-((trifluoromethyl)thio)-1H-pyrazol-5-ol (3a) : The replacement of the hydroxyl group with a trifluoromethylthio (-SCF₃) group at position 4 enhances lipophilicity (logP ~2.8), making it suitable for hydrophobic interactions in catalytic applications. This modification also introduces sulfur, which may improve pesticidal activity .

Functional Group Modifications

- 3-Chloro-1-phenyl-1H-pyrazol-5-ol (CAS 71762-42-0) : Substituting the CF₃ group with chlorine reduces electron-withdrawing effects, lowering thermal stability (decomposition at ~150°C vs. >200°C for CF₃ analogs). This analog’s herbicidal efficacy is inferior due to reduced metabolic resistance .

- 1.8 for the target compound). This derivative is primarily used in pharmaceutical research rather than agrochemistry .

Biological Activity

1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS Number: 656825-59-1) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound possesses a unique trifluoromethyl group, which is known to enhance the pharmacological properties of organic molecules. This article delves into the biological activity of this compound, supported by various research findings, case studies, and data tables.

- Molecular Formula : C6H7F3N2O

- Molecular Weight : 180.128 g/mol

- SMILES : Cc1c(O)n(C)nc1C(F)(F)F

- IUPAC Name : 2,4-dimethyl-5-(trifluoromethyl)pyrazol-3-ol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, the compound has shown selective growth inhibitory activity against various cancer cell lines. A study indicated that compounds with trifluoromethyl groups often exhibit enhanced potency in inhibiting cancer cell proliferation compared to their non-fluorinated analogs .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : The presence of the trifluoromethyl group can enhance binding affinity to target proteins involved in cancer progression.

- Induction of apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

A notable case study involved the evaluation of this compound in combination with standard chemotherapeutic agents. The results demonstrated a synergistic effect when used alongside cisplatin, significantly reducing cell viability in resistant cancer cell lines .

Pharmacological Insights

The pharmacokinetics and bioavailability of pyrazole derivatives are crucial for their therapeutic application. Preliminary studies suggest:

Q & A

(Basic) What are the recommended methods for synthesizing 1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves condensation reactions between hydrazine derivatives and 1,3-dicarbonyl precursors. Key strategies include:

- Catalyst Selection : Graphene oxide functionalized with pyridine-methanesulfonate can enhance reaction efficiency by improving regioselectivity and reducing side reactions .

- Solvent and Temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) are optimal for cyclization. Lower temperatures may reduce byproduct formation .

- Purification : Column chromatography or recrystallization from ethanol-DMF mixtures ensures high purity .

- Functionalization : Introducing the trifluoromethyl group early in the synthesis (e.g., via trifluoromethylation reagents) improves yield .

(Basic) What spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. The trifluoromethyl group () shows a distinct F NMR signal at ~-60 ppm .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving challenges like disorder in the trifluoromethyl group .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) assess thermal stability. For example, DSC may reveal melting points >200°C, while TGA tracks decomposition above 250°C .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHFNO, 204.14 g/mol) .

(Advanced) How can computational chemistry predict the biological activity of this compound against enzyme targets?

Methodological Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., cytochrome P450 or kinases). The trifluoromethyl group’s electronegativity enhances binding to hydrophobic pockets .

- DFT Calculations : Assess electronic effects (e.g., HOMO-LUMO gaps) to predict reactivity. The group lowers electron density at the pyrazole ring, favoring electrophilic substitutions .

- Validation : Compare computational results with in vitro assays (e.g., IC values) to refine models .

(Advanced) What strategies resolve contradictions in thermal stability data from DSC and TGA?

Methodological Answer:

- Controlled Atmosphere : Conduct TGA under nitrogen to avoid oxidative decomposition, which may skew DSC data .

- Complementary Techniques : Pair DSC (melting point) with powder XRD to detect polymorphic transitions. IR spectroscopy identifies decomposition products (e.g., CO or HF release) .

- Sample Preparation : Ensure uniform particle size to minimize thermal lag discrepancies .

(Advanced) How does the trifluoromethyl group influence the compound’s electronic and steric properties?

Methodological Answer:

- Electronic Effects : The group is electron-withdrawing, reducing pyrazole ring electron density. This is confirmed via C NMR (upfield shifts for adjacent carbons) .

- Steric Effects : X-ray crystallography reveals the group creates a steric shield, directing nucleophilic attacks to the 5-hydroxyl position .

- Comparative Studies : Synthesize analogs (e.g., methyl instead of ) and compare reaction kinetics or bioactivity .

(Advanced) What are the challenges in crystallizing this compound, and how can SHELX software address them?

Methodological Answer:

- Crystal Growth : Slow evaporation from DMSO/water mixtures produces diffraction-quality crystals. The group’s disorder requires anisotropic refinement in SHELXL .

- Data Collection : High-resolution synchrotron radiation (λ = 0.7–1.0 Å) improves weak diffraction patterns caused by fluorine’s low electron density .

- Refinement : SHELXL’s constraints (e.g., DFIX for C-F bonds) stabilize refinement convergence .

(Basic) What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in a desiccator at 4°C to prevent hydrolysis of the group .

- Handling : Use HF-resistant gloves and fume hoods due to potential HF release during decomposition .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

(Advanced) How can this compound be derivatized to enhance its bioactivity?

Methodological Answer:

- Nucleophilic Substitution : Replace the 5-hydroxyl group with amines or azides under Mitsunobu conditions .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., aryl boronic acids) introduce aromatic moieties at the 3-position .

- Monitoring : Track reactions via TLC (R ~0.5 in ethyl acetate/hexane) and characterize products with H NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.